

Application Notes and Protocols for NOC-5: A Nitric Oxide Donor

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Compound of Interest

Compound Name: NOC-5

Cat. No.: B11749727

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **NOC-5**, a diazen-1-ium-1,2-diolate compound that serves as a potent nitric oxide (NO) donor. Proper handling and preparation of **NOC-5** are critical for obtaining reproducible results in research and drug development applications.

Introduction to NOC-5

NOC-5 is a stable NO-amine complex that spontaneously releases two equivalents of nitric oxide under physiological conditions without the need for cofactors^[1]. This property makes it a valuable tool for investigating the diverse physiological and pathological roles of NO, including its functions in vasodilation, neurotransmission, and the immune response.

Chemical Properties of **NOC-5**:

Property	Value
Formal Name	3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine
CAS Number	146724-82-5[1]
Molecular Formula	C ₆ H ₁₆ N ₄ O ₂ [1]
Molecular Weight	176.2 g/mol [1]
Appearance	White to off-white crystalline solid
Purity	≥95% (HPLC)
Half-life in PBS (pH 7.4) at 22°C	93 minutes[1]
Half-life in PBS (pH 7.4) at 37°C (0.1mM)	25 minutes[2]

Solubility and Stock Solution Preparation

Accurate preparation of **NOC-5** stock solutions is crucial for experimental success. The solubility of **NOC-5** in various solvents is summarized below.

Solubility Data for **NOC-5**:

Solvent	Solubility	Notes
0.1 M NaOH	10 mg/mL[2]	Recommended for preparing stable stock solutions.
PBS (pH 7.2)	10 mg/mL[1]	NOC-5 is unstable in aqueous solutions at neutral pH; prepare fresh.
Water	Soluble[3]	Unstable in aqueous solutions; reconstitute just prior to use.
DMSO	Data not readily available	Empirical testing is recommended to determine solubility for specific applications.
Ethanol	Data not readily available	Empirical testing is recommended to determine solubility for specific applications.

Protocol for Preparation of a 10 mM NOC-5 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **NOC-5** in 0.1 M NaOH.

Materials:

- **NOC-5** solid
- 0.1 M NaOH, chilled on ice
- Sterile, conical-bottom microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer

- Ice bucket

Procedure:

- Equilibrate **NOC-5**: Allow the vial of solid **NOC-5** to equilibrate to room temperature before opening to prevent condensation.
- Weigh **NOC-5**: Accurately weigh out 1.762 mg of **NOC-5** and transfer it to a sterile microcentrifuge tube.
- Dissolve in NaOH: Add 1 mL of ice-cold 0.1 M NaOH to the tube containing the **NOC-5**.
- Vortex: Vortex the tube briefly until the solid is completely dissolved. Keep the solution on ice.
- Use Immediately or Aliquot: For immediate use, dilute the stock solution to the final desired concentration in your experimental buffer or medium. For storage, aliquot the stock solution into smaller, single-use volumes.
- Storage: Store the aliquots at -20°C for up to 3 months. Note that some degradation may occur even at -20°C. For optimal results, it is recommended to prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.

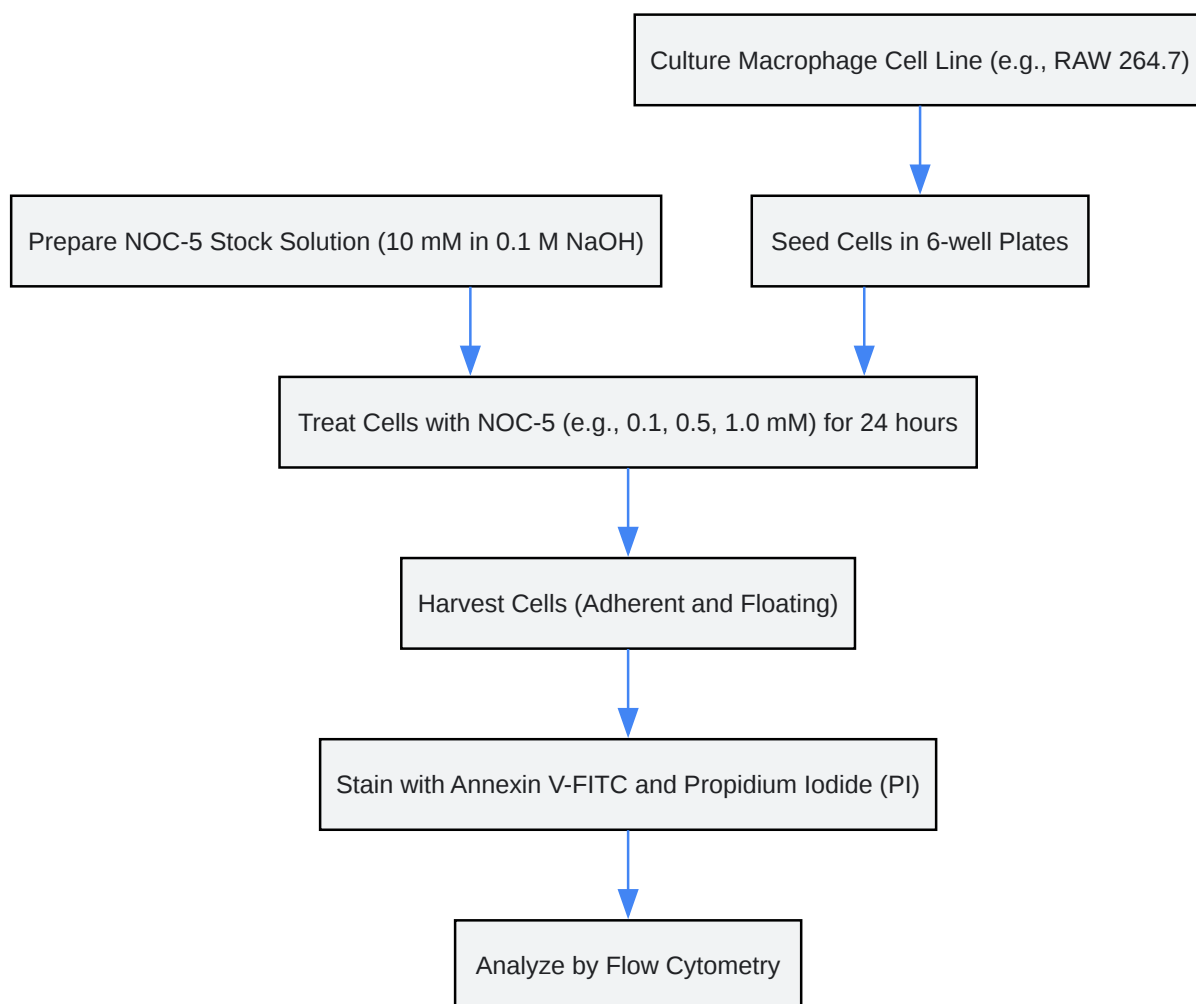
Note on Stability: **NOC-5** is relatively stable in alkaline solutions (pH ≥ 10.0)^[1]. However, it is unstable in aqueous solutions at neutral pH. Therefore, stock solutions should be prepared in an alkaline solvent and diluted into the final experimental medium immediately before use.

Experimental Protocols

Induction of Apoptosis in Macrophages using **NOC-5**

This protocol is based on the findings that nitric oxide can induce apoptosis in macrophages and provides a method to assess this effect using flow cytometry.^{[4][5][6]}

Experimental Workflow:



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Caption: Workflow for inducing and analyzing apoptosis in macrophages treated with **NOC-5**.

Materials:

- RAW 264.7 macrophage cell line (or other suitable macrophage line)
- Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- 6-well tissue culture plates
- **NOC-5** stock solution (10 mM in 0.1 M NaOH)
- Phosphate-buffered saline (PBS)

- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

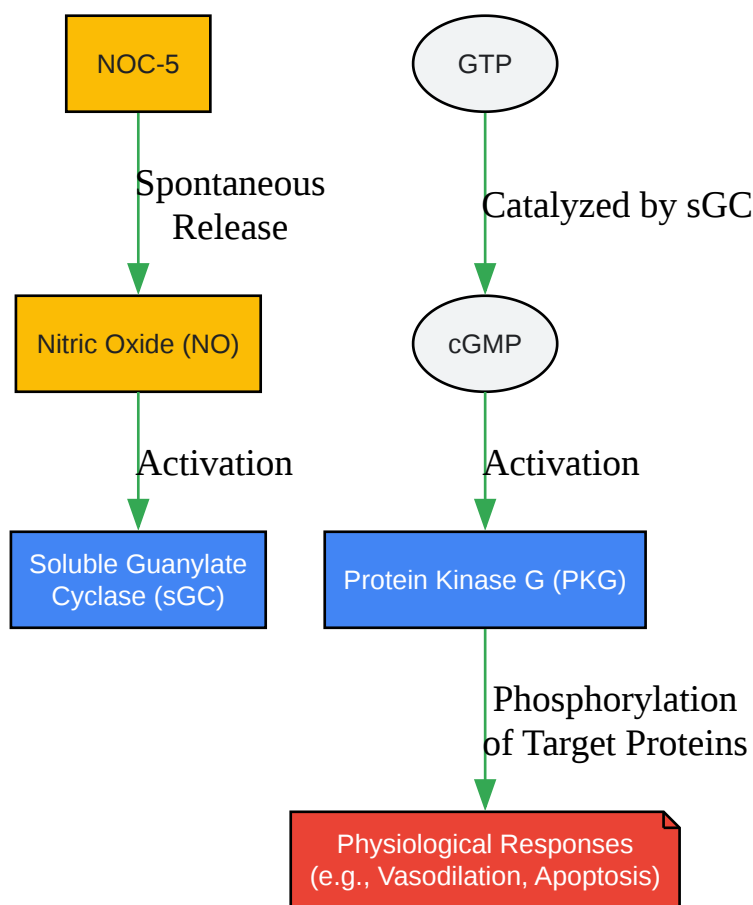
Procedure:

- Cell Seeding:
 - Culture RAW 264.7 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.
 - Seed the cells in 6-well plates at a density of 5×10^5 cells/well and allow them to adhere overnight.
- **NOC-5** Treatment:
 - Prepare fresh working solutions of **NOC-5** by diluting the 10 mM stock solution in complete culture medium to final concentrations (e.g., 0.1, 0.5, and 1.0 mM). Include a vehicle control (medium with the equivalent amount of 0.1 M NaOH).
 - Remove the old medium from the cells and replace it with the **NOC-5** containing medium or the vehicle control.
 - Incubate the cells for 24 hours at 37°C and 5% CO₂.
- Cell Harvesting:
 - After incubation, collect the floating cells from the supernatant by centrifugation.
 - Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
 - Combine the floating and adherent cells and wash the cell pellet twice with cold PBS.
- Annexin V and Propidium Iodide Staining:

- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension to a new tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour.
 - Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
 - Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathway

NOC-5 releases nitric oxide (NO), a key signaling molecule that activates the soluble guanylate cyclase (sGC) pathway.



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Caption: The signaling pathway of **NOC-5** via nitric oxide release and activation of soluble guanylate cyclase.

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- To cite this document: BenchChem. [Application Notes and Protocols for NOC-5: A Nitric Oxide Donor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11749727#noc-5-solubility-and-stock-solution-preparation]

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